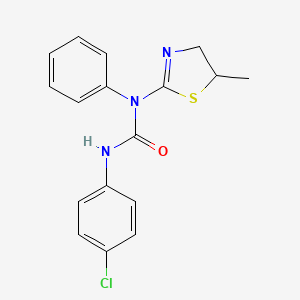![molecular formula C28H25N3O5S2 B15031312 ethyl 3-[(4-phenoxyphenyl)carbamoyl]-2-[(thiophen-2-ylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B15031312.png)
ethyl 3-[(4-phenoxyphenyl)carbamoyl]-2-[(thiophen-2-ylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE is a complex organic compound that features a unique combination of phenoxyphenyl, thiophene, and thienopyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various coupling and cyclization reactions under controlled conditions. Common reagents used in these reactions include ethyl chloroformate, phenoxyphenylamine, and thiophene-2-carboxylic acid. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity ETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
ETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of ETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
ETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:
Phenoxyphenyl derivatives: These compounds share the phenoxyphenyl moiety and may have similar biological activities.
Thiophene derivatives: Compounds containing the thiophene ring are often studied for their electronic properties.
Thienopyridine derivatives: These compounds are of interest for their potential use in medicinal chemistry.
The uniqueness of ETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE lies in its combination of these moieties, which may confer unique properties and applications not found in other compounds.
Propiedades
Fórmula molecular |
C28H25N3O5S2 |
|---|---|
Peso molecular |
547.6 g/mol |
Nombre IUPAC |
ethyl 3-[(4-phenoxyphenyl)carbamoyl]-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C28H25N3O5S2/c1-2-35-28(34)31-15-14-21-23(17-31)38-27(30-25(32)22-9-6-16-37-22)24(21)26(33)29-18-10-12-20(13-11-18)36-19-7-4-3-5-8-19/h3-13,16H,2,14-15,17H2,1H3,(H,29,33)(H,30,32) |
Clave InChI |
UZUITJVONDOSOU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B15031236.png)
![2-{[(E)-(3-bromophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B15031242.png)
![2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B15031246.png)
![2-(Thiophen-2-yl)-5-(2,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15031249.png)

![Ethyl 2-({2-(4-chlorophenyl)-1-[(furan-2-ylcarbonyl)amino]-2-oxoethyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B15031260.png)


![N-(2-fluorophenyl)-2-{(4Z)-4-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B15031275.png)
![2-(4-{4-[(4-Fluorophenyl)amino]phthalazin-1-yl}phenoxy)-1-(piperidin-1-yl)ethanone](/img/structure/B15031280.png)
![7-(4-methylphenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15031283.png)
![1,3-dimethyl-5-(2,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B15031299.png)
![2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethyl pyridine-4-carboxylate](/img/structure/B15031303.png)
![Benzyl 6'-amino-5'-cyano-1-(2-methoxy-2-oxoethyl)-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B15031313.png)
